molecular formula C7H11ClN2S B13207782 2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole

2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole

Cat. No.: B13207782
M. Wt: 190.69 g/mol
InChI Key: KGCPWMWZUZQROA-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole typically involves the reaction of 3-chloropropylamine with ethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include substituted thiadiazoles with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and thioethers.

Scientific Research Applications

2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or by modifying the enzyme structure. It can also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-1,3,4-thiadiazole
  • 5-Ethyl-1,3,4-thiadiazole
  • 3-Chloropropyl-1,3,4-thiadiazole

Uniqueness

2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole is unique due to the presence of both the 3-chloropropyl and 5-ethyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11ClN2S

Molecular Weight

190.69 g/mol

IUPAC Name

2-(3-chloropropyl)-5-ethyl-1,3,4-thiadiazole

InChI

InChI=1S/C7H11ClN2S/c1-2-6-9-10-7(11-6)4-3-5-8/h2-5H2,1H3

InChI Key

KGCPWMWZUZQROA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)CCCCl

Origin of Product

United States

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